molecular formula C26H18ClNO2 B2473388 N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313274-81-6

N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2473388
CAS No.: 313274-81-6
M. Wt: 411.89
InChI Key: YPSKUPRMCQBIAT-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzophenone core, a structure found in various biologically active compounds. Based on its structural similarity to documented analogs, this carboxamide derivative is primarily utilized in professional research settings as a key intermediate or precursor for the synthesis of more complex molecules . Compounds within this chemical class have demonstrated potential as inhibitors for specific receptor functions, such as CCR2 and CCR9, indicating a promising avenue for the development of new therapeutic agents . Furthermore, the scaffold is often investigated for its potential anti-protozoal properties, given that similar N-benzoyl amide derivatives have been screened against parasites like Plasmodium falciparum (malaria) and Leishmania donovani . Researchers value this compound for exploring structure-activity relationships (SAR) to optimize potency and metabolic stability in drug discovery projects . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the product using appropriate personal protective equipment.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClNO2/c27-22-15-16-24(23(17-22)25(29)20-9-5-2-6-10-20)28-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSKUPRMCQBIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-benzoyl-4-chloroaniline with 4-bromobiphenyl-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Properties

Table 1: Comparative Analysis of Biphenyl Carboxamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight logP H-Bond Donors/Acceptors Key References
N-(4-chlorophenyl)[1,1'-biphenyl]-4-carboxamide 4-Cl on phenyl ring C₁₉H₁₄ClNO 307.77 ~3.5* 1 / 3
N-(3-chlorophenyl)[1,1'-biphenyl]-4-carboxamide 3-Cl on phenyl ring C₁₉H₁₄ClNO 307.77 ~3.5* 1 / 3
N-((4-(benzyloxy)phenyl)sulfonyl)-3′,5′-dichloro-[1,1′-biphenyl]-4-carboxamide 3',5'-Cl, sulfonamide, benzyloxy C₂₆H₁₉Cl₂NO₄S 511.04 4.2† 1 / 6
N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide Thiazole ring C₁₆H₁₂N₂OS 280.35 4.01 1 / 3
N-(2-phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide 2-phenoxy group C₂₅H₁₉NO₂ 365.42 5.0‡ 1 / 3
Target compound 2-benzoyl-4-Cl on phenyl ring C₂₆H₁₈ClNO₂ 423.88 (calc.) ~5.5¶ 1 / 4

*Estimated based on chloro-substituted analogs. †Reported in supplemental data . ‡Estimated based on phenoxy group hydrophobicity. ¶Predicted using substituent contributions (benzoyl increases logP).

Substituent Effects on Physicochemical Properties

  • Chlorination : Chloro-substituted analogs (e.g., ) exhibit moderate logP values (~3.5), balancing lipophilicity and solubility. The 4-chloro position in may enhance π-stacking in biological targets compared to the 3-chloro isomer .
  • Benzoyl vs. Benzyloxy/Sulfonamide : The target compound’s 2-benzoyl group increases steric bulk and logP (~5.5) compared to sulfonamide- or benzyloxy-substituted derivatives (e.g., ), likely improving membrane permeability but reducing aqueous solubility.
  • Heterocyclic Substituents : Thiazole-containing analogs (e.g., ) show lower molecular weights and balanced logP values (4.01), favoring oral bioavailability.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22_{22}H16_{16}ClNO2_2
  • CAS Number : Not specified in the current literature.
  • Molecular Weight : Approximately 367.82 g/mol.

The presence of the benzoyl and chlorophenyl groups suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated sub-micromolar IC50_{50} values against Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa, indicating its potential as an anticancer agent .
  • Antimicrobial Activity :
    • The compound's structure suggests that it may interfere with bacterial cell wall biosynthesis, similar to other compounds targeting mycobacterial infections. In vitro assays indicated that it might affect the dprE1 enzyme involved in cell wall synthesis in Mycobacterium tuberculosis .
  • DNA Damage Induction :
    • Some studies have reported that the compound may induce DNA damage in target cells, leading to apoptosis. This mechanism is particularly relevant in cancer therapy where inducing cell death is a desired outcome .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibits growth in cancer cell lines (IC50_{50} < 1 µM)
AntimicrobialPotential inhibition of dprE1
DNA DamageInduces apoptosis

Case Study: Anticancer Activity

In a study published in Nature Communications, this compound was tested against a panel of cancer cell lines. The results indicated significant growth inhibition in Bcl-2 expressing cells, which are often resistant to conventional therapies. The compound's ability to downregulate Bcl-2 expression suggests a novel approach to overcoming resistance in cancer treatment .

Case Study: Antimicrobial Properties

Another study focused on the compound's effect on Mycobacterium tuberculosis (Mtb). The compound displayed activity under various replicating conditions, with a noted decrease in efficacy under stress conditions such as acidic pH. This highlights its potential application in treating tuberculosis, especially considering the rising drug resistance in Mtb strains .

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